2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate

Anti-inflammatory Quinoline-2-carboxylate Drug discovery

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (CAS 380342-82-5, molecular formula C18H12ClNO3, molecular weight 325.75 g/mol) is a synthetic quinoline-2-carboxylate ester incorporating a 4-chlorophenacyl (2-oxoethyl) leaving group. The quinoline-2-carboxylate scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit anti-inflammatory, antimicrobial, anti-tuberculosis, and antihyperglycemic activities.

Molecular Formula C18H12ClNO3
Molecular Weight 325.7g/mol
CAS No. 380342-82-5
Cat. No. B508755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate
CAS380342-82-5
Molecular FormulaC18H12ClNO3
Molecular Weight325.7g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H12ClNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2
InChIKeySRAWEVDNFCRGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (CAS 380342-82-5): Quinoline-2-carboxylate Phenacyl Ester for Specialized Medicinal Chemistry and Probe Development


2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (CAS 380342-82-5, molecular formula C18H12ClNO3, molecular weight 325.75 g/mol) is a synthetic quinoline-2-carboxylate ester incorporating a 4-chlorophenacyl (2-oxoethyl) leaving group . The quinoline-2-carboxylate scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit anti-inflammatory, antimicrobial, anti-tuberculosis, and antihyperglycemic activities [1]. The phenacyl ester linkage distinguishes this compound from simple alkyl or aryl esters, introducing potential photolabile properties and altered hydrolytic stability that may be relevant for prodrug design, photocleavable linker applications, or controlled-release studies [2].

Why Generic Quinoline-2-carboxylate Substitution Fails: Structural Specificity of 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (380342-82-5)


Quinoline-2-carboxylate esters are not functionally interchangeable due to the profound influence of the ester moiety on physicochemical properties, hydrolytic stability, biological target engagement, and potential photolability. The 4-chlorophenacyl ester of 380342-82-5 combines three distinct structural features—the quinoline-2-carboxylate pharmacophore, the 2-oxoethyl ester linker, and the 4-chlorophenyl substituent—that collectively determine its behavior [1]. Replacing the phenacyl group with a simple methyl or ethyl ester (e.g., ethyl quinoline-2-carboxylate) eliminates photolabile functionality and alters lipophilicity; substituting with a direct 4-chlorophenyl ester (i.e., 4-chlorophenyl quinoline-2-carboxylate) removes the ketone carbonyl and changes both conformational flexibility and metabolic susceptibility [2]. Even the positional isomer or dichloro analog (e.g., 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, CAS 387857-19-4) introduces distinct steric and electronic effects at the target binding site . These structural differences make generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiators of 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (380342-82-5) Versus Comparator Quinoline-2-carboxylates


Anti-Inflammatory Activity: Class-Level Evidence from 4-Chlorophenyl Quinoline-2-carboxylate (Direct Aryl Ester Analog)

No direct anti-inflammatory assay data exist for 2-(4-chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (380342-82-5). However, the structurally related 4-chlorophenyl quinoline-2-carboxylate (compound 3f, lacking the oxoethyl linker) demonstrated significant anti-inflammatory activity in an in vitro inflammatory model [1]. The phenacyl ester of 380342-82-5 introduces a ketone carbonyl absent in 3f, which may alter both potency and pharmacokinetics; the 4-chlorophenyl substituent is conserved. This is class-level inference only and should not be interpreted as direct evidence of anti-inflammatory activity for 380342-82-5.

Anti-inflammatory Quinoline-2-carboxylate Drug discovery

Nonlinear Optical (NLO) Potential: Hyperpolarizability of the 4-Chlorophenyl-Quinoline-2-carboxylate Chromophore

Computational studies on 4-chlorophenyl quinoline-2-carboxylate (the direct aryl ester, lacking the oxoethyl spacer) report a calculated first hyperpolarizability 77.53 times that of the standard NLO reference material urea [1]. This property arises from the quinoline-2-carboxylate chromophore conjugated with the 4-chlorophenyl ring. The target compound 380342-82-5 incorporates the same chromophore, with the additional 2-oxoethyl linker providing an extra carbonyl that may further enhance charge-transfer character. No direct hyperpolarizability calculation for 380342-82-5 is available, but the conserved chromophore supports class-level NLO potential.

Nonlinear optics DFT calculation Hyperpolarizability

Molecular Docking-Based Target Inference: Glycogen Phosphorylase b (GPb) Inhibitory Potential

Molecular docking of the closely related 4-chlorophenyl quinoline-2-carboxylate against glycogen phosphorylase b (GPb) suggested potential inhibitory activity [1]. The target compound 380342-82-5 differs by the insertion of a 2-oxoethyl spacer between the carboxylate and the 4-chlorophenyl ring, which may alter the binding pose and affinity. This docking result is a computational prediction only and has not been validated by enzyme inhibition assays for either compound.

Molecular docking GPb inhibition Computational screening

Phenacyl Ester Linker as a Latent Functional Handle: Photocleavable and Prodrug Potential

Phenacyl esters are a well-established class of photolabile protecting groups that undergo Norrish Type II cleavage upon UV irradiation (typically 254–365 nm), releasing the parent carboxylic acid [1]. The target compound 380342-82-5, as a phenacyl ester of quinoline-2-carboxylic acid, possesses this intrinsic photoreactivity. In contrast, the comparator 4-chlorophenyl quinoline-2-carboxylate (direct aryl ester, CAS not available) lacks the ketone carbonyl required for this photochemical cleavage pathway and is not photolabile under the same conditions. This functional difference is structural in origin and does not require biological assay confirmation.

Photocleavable linker Prodrug design Controlled release

Physicochemical Distinction from Dichloro Analog: Molecular Weight and Lipophilicity

The closest commercially available structural analog is 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate (CAS 387857-19-4), which differs by the addition of a second chlorine atom at the 2-position of the phenyl ring . This substitution increases molecular weight from 325.75 to 360.19 g/mol (+34.44 Da, +10.6%) and is expected to increase lipophilicity (cLogP) by approximately +0.5 to +0.8 log units based on the Hansch π constant for aromatic chlorine (+0.71) [1]. The mono-chloro compound (380342-82-5) thus offers reduced molecular weight and moderated lipophilicity, which may be preferable when lower logP or smaller molecular size is desired.

Physicochemical properties Lipophilicity Molecular weight

Synthetic Yield Advantage via Microwave-Assisted Protocol for Quinoline-2-carboxylate Scaffold

The quinoline-2-carboxylate scaffold common to 380342-82-5 is accessible via microwave-assisted synthesis, which was reported to increase yield and reduce reaction time compared to conventional heating for related quinoline-2-carboxylate esters [1]. While specific yield data for 380342-82-5 are not published, the synthetic methodology for the core scaffold is established. The phenacyl ester can be prepared via nucleophilic substitution of 4-chlorophenacyl bromide with quinoline-2-carboxylic acid or its salt, a well-precedented transformation in phenacyl ester chemistry [2].

Microwave synthesis Yield optimization Quinoline-2-carboxylate

Procurement-Driven Application Scenarios for 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate (CAS 380342-82-5)


Photocleavable Quinoline-2-carboxylic Acid Prodrug or Caged Compound Development

The phenacyl ester linkage in 380342-82-5 is intrinsically photolabile, enabling UV-triggered release of quinoline-2-carboxylic acid [1]. This property is absent in direct aryl esters such as 4-chlorophenyl quinoline-2-carboxylate. Researchers developing light-activated anti-inflammatory agents or spatiotemporally controlled biochemical probes can employ 380342-82-5 as a photocaged precursor, where the 4-chlorophenyl substituent may additionally modulate the wavelength of photolysis or affect cellular uptake prior to irradiation.

Structure-Activity Relationship (SAR) Exploration of Quinoline-2-carboxylate Ester Series

For SAR studies examining the effect of ester leaving group on biological activity, 380342-82-5 fills a specific niche between simple alkyl esters (e.g., ethyl quinoline-2-carboxylate) and direct aryl esters (e.g., 4-chlorophenyl quinoline-2-carboxylate) [2]. Its mono-chloro substitution pattern also provides a distinct data point relative to the 2,4-dichloro analog (CAS 387857-19-4), allowing systematic exploration of chlorine count and substitution geometry on in vitro potency, selectivity, and physicochemical properties .

Nonlinear Optical (NLO) Material Screening Based on Quinoline Chromophore

Computational studies on the closely related 4-chlorophenyl quinoline-2-carboxylate chromophore indicate first hyperpolarizability 77.53 times that of urea [3]. The target compound conserves this chromophore while introducing the phenacyl carbonyl, which may enhance charge-transfer character and thereby NLO response. Materials scientists screening organic NLO candidates for OLED or photonic applications may evaluate 380342-82-5 alongside the direct aryl ester to assess the impact of the 2-oxoethyl linker on solid-state packing, thermal stability, and optical performance.

GPb-Targeted Probe Design Using Quinoline-2-carboxylate Scaffold

Molecular docking of 4-chlorophenyl quinoline-2-carboxylate suggests potential glycogen phosphorylase b (GPb) inhibition [3]. The target compound extends this scaffold with a phenacyl linker, offering an alternative binding geometry. Biochemical researchers investigating GPb as a target for type 2 diabetes or cancer metabolism may use 380342-82-5 as a structurally differentiated probe, with the potential for photocleavable release of the active acid form under controlled conditions.

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